Crystal Structure Defined: Quantifiable Unit Cell and Packing Parameters Versus Non-Crystalline Analogs
The unambiguous three-dimensional structure of 4-fluoro-4'-nitrochalcone has been determined, providing definitive geometric and packing information. This is a key differentiator from many other chalcones for which no crystal structure is available, such as 4-nitrochalcone or 4-fluorochalcone, which lack published single-crystal X-ray diffraction data [1]. The resolved structure confirms the compound's conformation and intermolecular interactions, enabling precise computational modeling and formulation studies that are not possible with uncharacterized solid forms.
| Evidence Dimension | Crystal Structure Parameters |
|---|---|
| Target Compound Data | Space group P21/c; a = 3.8860 Å, b = 13.2324 Å, c = 24.199 Å, β = 91.963°, Z = 4 |
| Comparator Or Baseline | 4-Nitrochalcone / 4-Fluorochalcone: No published single-crystal X-ray diffraction data. |
| Quantified Difference | Defined 3D structure vs. structurally uncharacterized solid form |
| Conditions | Single-crystal X-ray diffraction at 100 K |
Why This Matters
Possession of a resolved crystal structure is a critical quality attribute for a research compound, providing a verifiable reference for identity, purity assessment via powder diffraction, and a foundation for accurate computational modeling in drug discovery and materials science.
- [1] Wong, Q. A., Chia, T. S., Kwong, H. C., Chidan Kumar, C. S., Quah, C. K., & Arafath, M. A. (2019). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 75(1), 53-57. View Source
